
(-)-leukotoxin B
Vue d'ensemble
Description
(-)-Leukotoxin B: is a naturally occurring compound that belongs to the class of epoxides. It is derived from linoleic acid and is known for its biological activity, particularly its role in inflammatory responses. This compound is of significant interest due to its potential therapeutic applications and its involvement in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-leukotoxin B typically involves the epoxidation of linoleic acid. This can be achieved through various methods, including the use of peracids such as meta-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.
Industrial Production Methods: Industrial production of this compound may involve the large-scale epoxidation of linoleic acid using environmentally friendly oxidizing agents. The process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Leukotoxin B can undergo further oxidation to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: The epoxide ring can be opened by nucleophiles, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Diols: Formed through the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (-)-Leukotoxin B is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Inflammatory Response Studies: It is used to study the mechanisms of inflammation and the role of epoxides in biological systems.
Medicine:
Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for inflammatory diseases.
Industry:
Biochemical Research: this compound is used in various biochemical assays and research applications.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Leukotoxin B exerts its effects primarily through its interaction with cellular membranes and enzymes involved in inflammatory pathways. It can modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to the production of various inflammatory mediators. The epoxide ring is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Leukotoxin A: Another epoxide derived from linoleic acid with similar biological activity.
Epoxyeicosatrienoic Acids: A group of epoxides derived from arachidonic acid with anti-inflammatory properties.
Uniqueness: (-)-Leukotoxin B is unique due to its specific structure and the presence of the epoxide ring, which is essential for its biological activity. Its ability to modulate inflammatory responses makes it a compound of significant interest in both basic and applied research.
Propriétés
IUPAC Name |
(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPPLLJZDQAOHD-BEBBCNLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205124 | |
| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-42-3 | |
| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32381-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernolic acid, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERNOLIC ACID, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF156V3318 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)
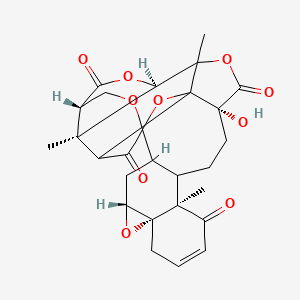

![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)

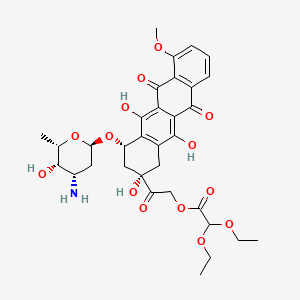
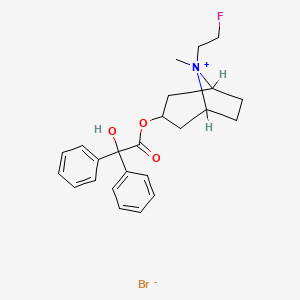

![N'-[(4-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B1234778.png)
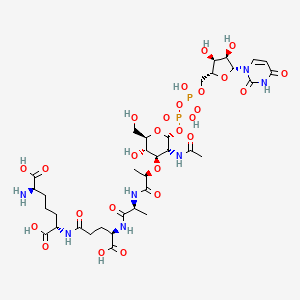
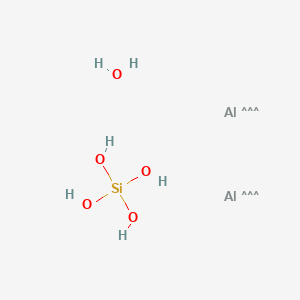


![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)
